molecular formula C9H8BrN3 B6248897 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole CAS No. 2411298-61-6

4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole

Cat. No. B6248897
CAS RN: 2411298-61-6
M. Wt: 238.1
InChI Key:
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Description

4-Bromo-2-(2-methylphenyl)-2H-1,2,3-triazole, commonly known as BMT, is a heterocyclic aromatic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. BMT is an important building block for the synthesis of polymers and other materials, and has been used as a scaffold for drug discovery. BMT also has potential applications in the fields of biochemistry and physiology, as its structure and properties make it an ideal candidate for the development of new drugs and therapies.

Scientific Research Applications

BMT has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. In synthetic organic chemistry, BMT has been used as a scaffold for the synthesis of polymers and other materials. In medicinal chemistry, BMT has been studied as a potential drug scaffold, and has been used in the development of new drugs and therapies. In materials science, BMT has been used as a building block for the synthesis of nanomaterials and other materials.

Mechanism of Action

The mechanism of action of BMT is not yet fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the triazole ring and the substrate. This covalent bond is believed to be responsible for the biological activity of BMT. Additionally, the aromatic nature of BMT is believed to be important for its pharmacological activity, as it is thought to interact with certain receptors in the body.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of BMT have not yet been fully elucidated, but it is believed to have a number of effects on the body. BMT has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties in animal models. Additionally, BMT has been shown to have neuroprotective effects, and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using BMT in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, BMT is a stable compound and is not easily degraded by light or heat. The main limitation of using BMT in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

The potential future directions for BMT research include the development of new drugs and therapies based on its structure, the development of new materials based on its structure, and the further study of its biochemical and physiological effects. Additionally, BMT could be studied for its potential applications in the fields of nanotechnology and materials science. Finally, further research could be conducted on the mechanisms of action of BMT and its potential interactions with other compounds.

Synthesis Methods

BMT can be synthesized by a number of methods, including the Ullmann reaction, the Vilsmeier-Haack reaction, and the Stille reaction. The Ullmann reaction is a coupling reaction between an organohalide and an organometallic reagent, and is one of the most commonly used methods for the synthesis of BMT. The Vilsmeier-Haack reaction is a two-step process involving the formation of a Vilsmeier reagent followed by the reaction with an amine to form a triazole. The Stille reaction is a palladium-catalyzed coupling reaction between an organostannane and an organohalide, and is a useful method for the synthesis of BMT.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole involves the reaction of 2-bromoacetophenone with 2-methylphenylhydrazine to form 2-(2-methylphenyl)-1-phenylethanone hydrazone, which is then reacted with sodium azide to form the desired product.", "Starting Materials": [ "2-bromoacetophenone", "2-methylphenylhydrazine", "sodium azide" ], "Reaction": [ "Step 1: 2-bromoacetophenone is reacted with 2-methylphenylhydrazine in ethanol at reflux temperature to form 2-(2-methylphenyl)-1-phenylethanone hydrazone.", "Step 2: The resulting hydrazone is then reacted with sodium azide in DMF at 80°C to form 4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole." ] }

CAS RN

2411298-61-6

Product Name

4-bromo-2-(2-methylphenyl)-2H-1,2,3-triazole

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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